molecular formula C10H11N3O3 B5739857 5-acetamidobenzene-1,3-dicarboxamide

5-acetamidobenzene-1,3-dicarboxamide

Cat. No.: B5739857
M. Wt: 221.21 g/mol
InChI Key: FOKLVEFKHPBJDB-UHFFFAOYSA-N
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Description

5-Acetamidobenzene-1,3-dicarboxamide is a specialized benzene carboxamide derivative designed for research applications in supramolecular chemistry and functional materials. Its molecular structure, which features a C2-symmetrical core with one inverted amide connectivity, is of significant interest for the construction of supramolecular polymers. Compounds with related benzene carboxamide structures are known to self-assemble in aqueous and organic media through intermolecular hydrogen bonding, forming dynamic, one-dimensional fibrous structures that mimic natural systems . This capacity for directed self-assembly makes this compound a valuable building block for developing novel multicomponent biomaterials. Researchers can utilize its desymmetrized core as a synthetic handle for the straightforward introduction of a single functional group, such as a fluorescent dye, avoiding the need for complex, low-yield desymmetrization protocols . The integration of such functionalized monomers into supramolecular polymers allows for the precise control of functionality density on the polymer surface, enabling applications in areas like targeted bio-recognition and the development of sophisticated synthetic biomaterials .

Properties

IUPAC Name

5-acetamidobenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-5(14)13-8-3-6(9(11)15)2-7(4-8)10(12)16/h2-4H,1H3,(H2,11,15)(H2,12,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKLVEFKHPBJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamidobenzene-1,3-dicarboxamide typically involves the reaction of 5-aminoisophthalic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Material: 5-aminoisophthalic acid.

    Reagent: Acetic anhydride.

    Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 100°C, in the presence of a suitable solvent such as dimethylformamide (DMF).

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the purity of 5-aminoisophthalic acid and acetic anhydride.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize yield.

    Product Purification: Utilizing techniques such as crystallization, filtration, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-acetamidobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide groups to amine groups.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 5-acetamidobenzene-1,3-dicarboxylic acid.

    Reduction: Formation of 5-acetamidobenzene-1,3-diamine.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Medicinal Applications

5-Acetamidobenzene-1,3-dicarboxamide has been explored for its potential therapeutic uses, particularly in the development of pharmaceuticals. Its structural characteristics allow it to act as a versatile building block in drug synthesis.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. A study demonstrated that modifications to the amide group can enhance cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have indicated that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Applications in Materials Science

In addition to its medicinal applications, this compound is utilized in materials science due to its ability to form stable polymers and complexes.

Polymer Synthesis

The compound serves as a precursor for synthesizing various polymers with specific thermal and mechanical properties. It can be polymerized to form materials that exhibit enhanced durability and resistance to environmental factors .

Coatings and Adhesives

Due to its chemical stability, this compound is incorporated into coatings and adhesives. These formulations benefit from improved adhesion properties and resistance to chemical degradation .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of synthesized derivatives of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some derivatives exhibiting IC50 values lower than those of established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications increased efficacy significantly compared to standard antibiotics, suggesting potential for new therapeutic agents .

Mechanism of Action

The mechanism of action of 5-acetamidobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic reactions. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituents at Position 5 Additional Modifications Reference
This compound Acetamido Base structure
N,N’-Di-galactopyranosyl-5-aminobenzene-1,3-dicarboxamide (Compound 7) Amino 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl and bromoacetamido groups
N,N’-Di-mannopyranosyl-5-aminobenzene-1,3-dicarboxamide (Compound 7d) Amino 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl groups
N,N’-Di-(2-acetamido-glucosyl)-5-aminobenzene-1,3-dicarboxamide (Compound 7e) Amino 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl groups
Iopromide 2-Methoxyacetamido 2,4,6-Triiodo and bis(2,3-dihydroxypropyl) groups (non-antimicrobial, X-ray contrast agent)
5-Amino-1-N,3-N-dimethylbenzene-1,3-dicarboxamide Amino Methyl groups at carboxamide nitrogens

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property This compound* 5-Amino-1-N,3-N-dimethyl analog Iopromide
Molecular Weight ~250–300 (estimated) 207.23 791.09 (iodinated)
LogP ~1.5–2.0 (estimated) 1.72 -1.2 (hydrophilic)
Water Solubility Moderate Low (due to methylation) High (contrast agent)

Q & A

Q. What green chemistry methodologies apply to large-scale synthesis of this compound?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with Cyrene™ (dihydrolevoglucosenone) or 2-MeTHF.
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura couplings.
  • Waste Minimization : Use membrane separation (e.g., nanofiltration) to recover unreacted precursors .

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